N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Description
The exact mass of the compound this compound is 363.0444402 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-22-9-6-7-10(12(8-9)23-2)15(21)19-20-16-18-14-11(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWZODQOMOMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a benzothiazole ring substituted with a chlorine atom and a hydrazide moiety with two methoxy groups. The synthesis typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction conditions are optimized to ensure high yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have shown efficacy against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells using the MTT assay to evaluate cell viability .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Inhibition of AKT and ERK pathways |
| This compound | A549 | TBD | Induction of apoptosis |
| 7-chloro-N-(2,6-dichlorophenyl) benzothiazole | H1299 | 0.8 | Cell cycle arrest |
The compound's ability to induce apoptosis and inhibit cell migration has been noted in various studies. For example, flow cytometry analyses demonstrated that it promotes apoptotic pathways in treated cells while simultaneously inhibiting inflammatory cytokines like IL-6 and TNF-α .
Antimicrobial Activity
Beyond anticancer properties, this compound has also been evaluated for antimicrobial activity. Benzothiazole derivatives are known for their broad-spectrum antimicrobial effects. Preliminary studies suggest that this compound exhibits significant activity against both bacterial and fungal strains by disrupting cellular membranes or inhibiting essential metabolic pathways .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound potentially inhibits key enzymes involved in cell proliferation and survival.
- Cytokine Modulation : It reduces the expression levels of inflammatory cytokines which are often upregulated in cancerous tissues.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Study on A431 Cells : A study demonstrated that treatment with benzothiazole derivatives led to significant reductions in cell viability and migration in A431 cells through apoptosis induction and inhibition of key signaling pathways .
- Inflammation Models : In models using RAW264.7 macrophages, compounds showed reduced levels of IL-6 and TNF-α following treatment, indicating potential anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
